1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazopurine-dione family, characterized by a fused imidazo-purine core with substitutions at positions 1, 6, 7, and 6. Key structural features include:
- Methyl groups at positions 1, 6, and 7, which enhance lipophilicity and metabolic stability.
- A phenyl group at position 8, contributing to π-π interactions with aromatic residues in target receptors.
Properties
IUPAC Name |
4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-9-10(2)21-12-13(19(3)16(23)18-14(12)22)17-15(21)20(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPYWQUGUIVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions, followed by cyclization to form the imidazo[2,1-f]purine core . The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-f]purines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1H-imidazo[2,1-f]purine compounds exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the design and synthesis of new hydantoin and purine derivatives, including 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives demonstrated potent activity against cancer cell lines such as SW480 and PC3, suggesting their potential as anticancer agents .
Antidepressant Potential
Another area of investigation has been the antidepressant properties of this compound. A series of related compounds were synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibition. The results indicated that certain derivatives could be promising candidates for further development as antidepressants due to their favorable pharmacological profiles.
Case Study 1: Anticancer Efficacy
A detailed study explored the synthesis of various derivatives based on the imidazo[2,1-f]purine core. Among these derivatives, specific modifications led to enhanced selectivity and potency against tumor cells. The research utilized molecular docking studies to understand the interaction mechanisms at a molecular level, providing insights into how these compounds could be optimized for better therapeutic outcomes .
Case Study 2: Neuropharmacological Evaluation
In another investigation focusing on neuropharmacological applications, researchers synthesized a series of compounds related to this compound. The evaluation included assessing their effects on serotonin receptors and their subsequent impact on mood regulation. The findings suggested that certain modifications could enhance the antidepressant activity while minimizing side effects commonly associated with traditional antidepressants.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- Methyl Groups : The target compound’s methyl substituents may enhance metabolic stability compared to piperazinyl derivatives, which are prone to oxidative metabolism .
- Safety: Piperazinyl derivatives (e.g., AZ-853) exhibit α1-adrenolytic effects (hypotension), whereas the target compound’s phenyl group may avoid such interactions .
Biological Activity
1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the imidazo[2,1-f]purine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. Its unique structural features contribute to its interactions with various biological macromolecules.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21N5O3
- CAS Number : 332384-39-1
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is known to act as an enzyme inhibitor, affecting various biochemical pathways. The compound can bind to the active sites of enzymes, leading to inhibition and modulation of cellular processes such as proliferation and apoptosis. This mechanism is crucial for its potential therapeutic applications in treating diseases like cancer and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical cancer) | 10 | Cell cycle arrest |
| A549 (Lung cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. In vivo studies have shown that it reduces inflammation in animal models of arthritis and other inflammatory diseases.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study evaluated the effects of the compound on breast cancer cells (MCF-7). Results indicated that treatment with 10 µM concentration led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in a rat model of arthritis. The administration of 5 mg/kg resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What synthetic strategies are recommended for synthesizing 1,6,7-trimethyl-8-phenyl-imidazopurine-dione?
The compound is synthesized via multi-step protocols involving cyclization of amido-nitriles under mild conditions. Key steps include:
- Cyclization reactions with catalysts like erbium triflate to enhance yield and efficiency .
- Functional group modifications (e.g., methylation, phenyl substitution) using reagents such as sodium borohydride or potassium permanganate under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or ethanol .
- Purification via column chromatography or HPLC to achieve >95% purity, with structural confirmation by NMR and mass spectrometry .
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) identifies substituent positions and confirms ring fusion in the imidazopurine core .
- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtainable) provides bond-length data and electronic distribution .
Q. What are the primary biological targets of this compound in preclinical studies?
The compound interacts with:
- Serotonin receptors (5-HT1A/5-HT7) : Demonstrated via radioligand binding assays (Ki values in nM range) .
- Enzymes like phosphodiesterases (PDE4B/PDE10A) : Weak inhibitory activity observed in enzymatic assays .
- Adenosine receptors (A1/A2A) : Structural analogs show submicromolar affinity, suggesting potential cross-reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) alter pharmacological activity?
- Substituent placement : For example, 2-fluoro vs. 3-trifluoromethyl groups on phenylpiperazine derivatives significantly affect 5-HT1A receptor agonism and blood-brain barrier penetration (e.g., AZ-861 vs. AZ-853) .
- Alkyl chain length : Longer chains (e.g., pentyl vs. butyl) enhance receptor affinity but may reduce metabolic stability .
- Methodology : Use comparative molecular field analysis (CoMFA) and docking studies to predict substituent effects on receptor binding .
Q. How can contradictory data on receptor binding affinities be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., CHO cells for 5-HT1A) and ligand concentrations across studies .
- Functional vs. binding assays : Measure intrinsic activity (e.g., cAMP inhibition, β-arrestin recruitment) to differentiate partial/full agonism .
- Control for metabolic interference : Use liver microsomes to assess compound stability during in vitro assays .
Q. What strategies improve metabolic stability and bioavailability for in vivo applications?
- Lipophilicity optimization : Balance logP values (e.g., 2–3) via substituent modifications to enhance blood-brain barrier penetration while avoiding plasma protein binding .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and absorption .
- In vivo pharmacokinetics : Monitor half-life and clearance in rodent models using LC-MS/MS .
Q. Which in vivo models are suitable for evaluating antidepressant-like efficacy?
- Forced swim test (FST) : Acute and chronic dosing in mice (e.g., 1.25–2.5 mg/kg i.p.) to measure immobility time reduction .
- Interaction studies : Co-administer with 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor-specific effects .
- Safety profiling : Assess cardiovascular effects (blood pressure, ECG) and lipid metabolism post-administration .
Q. How does the compound interact with multiple receptor subtypes simultaneously?
- Polypharmacology screening : Use panels of receptor-binding assays (e.g., 5-HT1A, A2A, PDE4B) to identify off-target interactions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and selectivity ratios across receptors .
- Functional selectivity : Evaluate signaling bias (e.g., G-protein vs. β-arrestin pathways) to optimize therapeutic vs. side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
